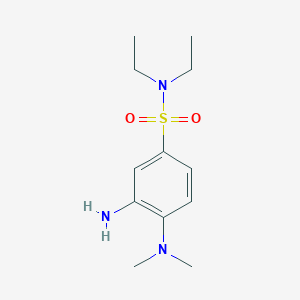

3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide” is a chemical compound with the molecular formula C12H21N3O2S and a molecular weight of 271.38 . It is used for research purposes .

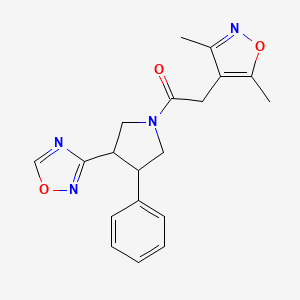

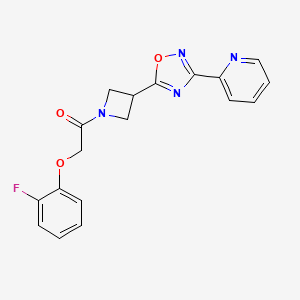

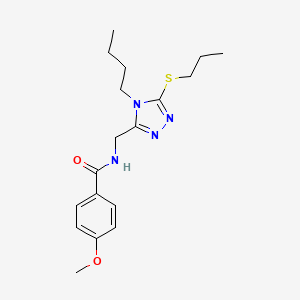

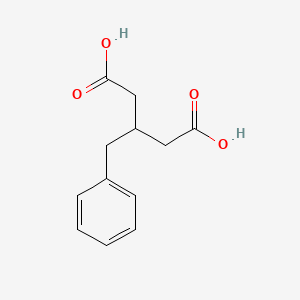

Molecular Structure Analysis

The molecular structure of “3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide” consists of a benzene ring substituted with amino and dimethylamino groups, and a sulfonamide group .Physical And Chemical Properties Analysis

“3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide” is a solid substance . It has a molecular weight of 271.38 and a molecular formula of C12H21N3O2S .Scientific Research Applications

Investigation of Tautomeric Behavior

The tautomeric behavior of sulfonamide derivatives has significant implications in bioorganic and medicinal chemistry. Studies utilizing spectroscopic methods have aimed to identify the tautomeric forms of these molecules, which are directly related to their pharmaceutical and biological activities. For example, research by Erturk et al. (2016) utilized Fourier Transform infrared and nuclear magnetic resonance spectroscopy to study the tautomeric forms of a related sulfonamide compound, indicating its potential in pharmaceutical applications (Erturk, Gumus, Dikmen, & Alver, 2016).

Development of Enzyme-linked Immunosorbent Assay (ELISA)

Sulfonamide derivatives have been used to develop sensitive and selective enzyme-linked immunosorbent assays for detecting sulfonamide antibiotics in milk samples. This application is crucial for ensuring the safety of dairy products and complying with regulatory standards. Adrián et al. (2009) developed an ELISA by combining antibodies against specific sulfonamide conjugates, demonstrating the technique's efficacy in detecting sulfonamide antibiotics (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).

Inhibition of Tumor-associated Isozymes

The inhibition of tumor-associated carbonic anhydrase isozymes by sulfonamide derivatives represents a promising approach for cancer therapy. Compounds synthesized from halogenated sulfonamides showed potent inhibition against the carbonic anhydrase IX isozyme, suggesting their potential as antitumor agents. Research by Ilies et al. (2003) highlighted the synthesis and evaluation of these inhibitors, which could lead to the design of more potent and selective antitumor agents (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Gas-Liquid Chromatography Studies

The development of N-dimethylaminomethylene derivatives for the gas-liquid chromatography of primary sulfonamides has facilitated the analysis of sulfonamides in biological samples. This approach offers advantages in terms of ease of preparation and chromatographic properties, as demonstrated by Vandenheuvel and Gruber (1975), who applied it to the determination of sulfonamides in ovine blood, showcasing its practical applicability in biological studies (Vandenheuvel & Gruber, 1975).

Fluorescent Probe Technique for Binding Study

The use of sulfonamide derivatives as fluorescent probes has been explored to study the binding of certain compounds to proteins. This technique provides a sensitive and rapid method for understanding the interactions between small molecules and proteins, which is vital for drug development. Research by Jun et al. (1971) utilized a sulfonamide-based fluorescent probe to study the binding of p-hydroxybenzoic acid esters to bovine serum albumin, revealing insights into the nature of these interactions (Jun, Mayer, Himel, & Luzzi, 1971).

properties

IUPAC Name |

3-amino-4-(dimethylamino)-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2S/c1-5-15(6-2)18(16,17)10-7-8-12(14(3)4)11(13)9-10/h7-9H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYOYNOYNUNECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

727983-36-0 |

Source

|

| Record name | 3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide](/img/structure/B2687232.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687235.png)

![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)

![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)

![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(2,5-dimethylphenyl)thiourea](/img/structure/B2687254.png)